REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[CH2:12])[C:8]2=[O:11])=[CH:4][CH:3]=1.C[Si](C)(C)[O:15][C:16]([CH:18]=[CH2:19])=[CH2:17].B(F)(F)F.CCOCC>ClCCl>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7]3([CH2:19][CH2:18][C:16](=[O:15])[CH2:17][CH2:12]3)[C:8]2=[O:11])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2CC(C(C2=C1)=O)=C
|
Name
|
|
Quantity
|
98 μL
|
Type
|
reactant
|
Smiles
|
C[Si](OC(=C)C=C)(C)C
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flame dried 20 mL
|
Type
|
CUSTOM
|
Details
|
consumption of the dienophile
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with MeOH (300 μL)
|
Type
|
STIRRING
|
Details
|
to stir for 5 minutes at −78° C.
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
warmed up to room temperature
|
Type
|
ADDITION
|
Details
|
Once at room temperature, 2M HCl (7 mL) was added
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was back-extracted with dichloromethane twice (5 mL/each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (ISCO, 12 g SiO2 cartridge, ethyl acetate/hexanes as the eluents)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.212 mmol | |
AMOUNT: MASS | 62 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |